6-chloro-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group, a thiophene ring, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions and cyclization processes. One common method includes the condensation of 2-aminopyridine with arylglyoxals and thiophene derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to promote cyclization and formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Solvent-free or green chemistry approaches may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; basic conditions using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated thiophene rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a therapeutic agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6-chloro-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit key enzymes involved in cellular signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as zolpidem and alpidem, which are used as hypnotic agents.
Thiophene-Containing Compounds: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde, which are used in various chemical syntheses.
Uniqueness
6-chloro-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of a chloro-substituted phenyl group, a thiophene ring, and an imidazo[1,2-a]pyridine core. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H12ClN3S |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
6-chloro-N-phenyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H12ClN3S/c18-13-6-7-15-20-16(12-8-9-22-11-12)17(21(15)10-13)19-14-4-2-1-3-5-14/h1-11,19H |
InChI Key |
BZXDNMSUHRLZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.